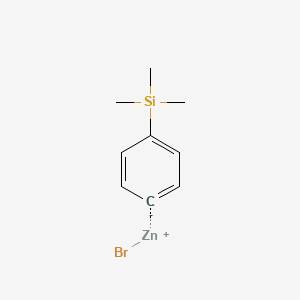
4-(Trimethylsilyl)phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trimethylsilyl)phenylZinc bromide is an organozinc compound with the molecular formula C₉H₁₃BrSiZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound features a phenyl ring substituted with a trimethylsilyl group and a zinc bromide moiety, making it a valuable reagent in various chemical transformations .
准备方法
Synthetic Routes and Reaction Conditions: 4-(Trimethylsilyl)phenylZinc bromide can be synthesized through the reaction of 4-(trimethylsilyl)phenylmagnesium bromide with zinc chloride. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes ensuring stringent control over reaction conditions and using high-purity reagents to achieve consistent product quality.
化学反应分析
Types of Reactions: 4-(Trimethylsilyl)phenylZinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds. It can also participate in other types of reactions, including nucleophilic addition and substitution reactions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene are commonly used.
Nucleophilic Addition: The compound can react with electrophiles under mild conditions, often in the presence of a catalyst.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
4-(Trimethylsilyl)phenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It serves as a key intermediate in the synthesis of pharmaceutical compounds, contributing to drug discovery and development.
作用机制
The mechanism by which 4-(Trimethylsilyl)phenylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The trimethylsilyl group provides steric protection, enhancing the stability and reactivity of the compound .
相似化合物的比较
PhenylZinc bromide: Lacks the trimethylsilyl group, making it less sterically hindered and potentially less stable.
4-(Trimethylsilyl)phenylmagnesium bromide: Similar in structure but contains magnesium instead of zinc, leading to different reactivity and applications.
Uniqueness: 4-(Trimethylsilyl)phenylZinc bromide is unique due to the presence of both the trimethylsilyl group and the zinc bromide moiety. This combination provides a balance of stability and reactivity, making it particularly useful in cross-coupling reactions where precise control over reaction conditions is required .
属性
分子式 |
C9H13BrSiZn |
|---|---|
分子量 |
294.6 g/mol |
IUPAC 名称 |
bromozinc(1+);trimethyl(phenyl)silane |
InChI |
InChI=1S/C9H13Si.BrH.Zn/c1-10(2,3)9-7-5-4-6-8-9;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1 |
InChI 键 |
CXYDKBFUJQFFIE-UHFFFAOYSA-M |
规范 SMILES |
C[Si](C)(C)C1=CC=[C-]C=C1.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)-2-(methylsulfanyl)acetamide](/img/structure/B14899010.png)



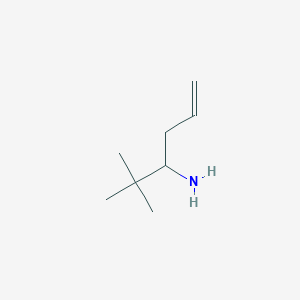
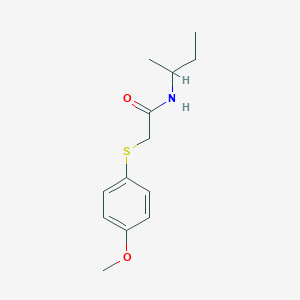
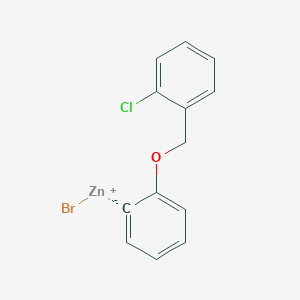
![(3aS)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide](/img/structure/B14899052.png)
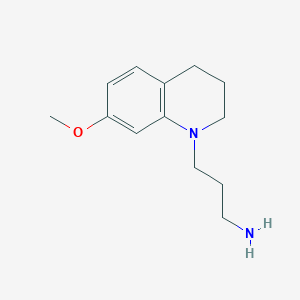
![4,9,14-Trimethyl-4,9,14-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1,6,11-triene-3,5,8,10,13,15-hexone](/img/structure/B14899059.png)

